An In-Depth Technical Guide to Methyl 5-bromo-2-methoxynicotinimidate: Synthesis, Predicted Properties, and Reactivity
An In-Depth Technical Guide to Methyl 5-bromo-2-methoxynicotinimidate: Synthesis, Predicted Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 5-bromo-2-methoxynicotinimidate, a compound for which direct experimental data is not extensively available in the public domain. Recognizing this, the guide focuses on predicting its physical and chemical properties based on established chemical principles and data from analogous structures. A detailed protocol for its most probable synthetic route, the Pinner reaction, is presented, along with an analysis of its expected reactivity and spectroscopic characteristics. This document aims to serve as a valuable resource for researchers and drug development professionals interested in the potential applications of this and related nicotinic acid derivatives.
Introduction and Structural Elucidation
Methyl 5-bromo-2-methoxynicotinimidate is a substituted pyridine derivative. Its core structure is a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The pyridine ring is substituted at the 5-position with a bromine atom, at the 2-position with a methoxy group (-OCH₃), and at the 3-position with a methyl imidate group (-C(=NH)OCH₃).
A critical distinction must be made between Methyl 5-bromo-2-methoxynicotinimidate and the more commonly documented Methyl 5-bromo-2-methoxynicotinate . The latter is an ester with a carbonyl group (C=O) in place of the imine group (C=NH) of the imidate. This difference in functional groups leads to significant variations in their chemical reactivity and stability.
Due to the limited availability of direct experimental data for Methyl 5-bromo-2-methoxynicotinimidate, this guide will provide a combination of calculated properties, predicted reactivity based on functional group chemistry, and a proposed synthetic pathway.
Predicted Physicochemical Properties
The following table summarizes the predicted and calculated physicochemical properties of Methyl 5-bromo-2-methoxynicotinimidate. These values are derived from computational models and should be considered as estimates until experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O₂ | Calculated |
| Molecular Weight | 245.07 g/mol | Calculated |
| Monoisotopic Mass | 243.9847 g/mol | Calculated |
| Predicted XlogP | 1.9 | Predicted |
| Predicted Water Solubility | Data not available | |
| Predicted Boiling Point | Data not available | |
| Predicted Melting Point | Data not available |
Synthesis and Reactivity
Proposed Synthetic Pathway: The Pinner Reaction
The most direct and established method for the synthesis of imidates from nitriles is the Pinner reaction.[1][2] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. For the synthesis of Methyl 5-bromo-2-methoxynicotinimidate, the logical precursor would be 5-bromo-2-methoxynicotinonitrile and methanol.
The reaction proceeds via the formation of a highly electrophilic nitrilium ion upon protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride. This is followed by nucleophilic attack of methanol on the nitrile carbon. The resulting imidate is typically isolated as its hydrochloride salt, known as a Pinner salt.[1][2]
Experimental Protocol: Synthesis of Methyl 5-bromo-2-methoxynicotinimidate Hydrochloride via the Pinner Reaction
Materials:
-
5-bromo-2-methoxynicotinonitrile
-
Anhydrous methanol
-
Anhydrous diethyl ether (or other suitable anhydrous solvent)
-
Anhydrous hydrogen chloride (gas)
-
Reaction vessel equipped with a gas inlet, stirrer, and cooling system
Procedure:
-
Dissolve 5-bromo-2-methoxynicotinonitrile in a minimal amount of anhydrous methanol and an excess of anhydrous diethyl ether in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is typically exothermic, so the rate of addition should be controlled to maintain the temperature at 0°C.
-
Continue the addition of HCl until the nitrile is fully converted, which can be monitored by thin-layer chromatography (TLC).
-
The product, Methyl 5-bromo-2-methoxynicotinimidate hydrochloride, is expected to precipitate from the reaction mixture as a white solid.
-
Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Note: The Pinner reaction requires strictly anhydrous conditions, as the presence of water will lead to the hydrolysis of the imidate to the corresponding ester, Methyl 5-bromo-2-methoxynicotinate.[1][3]
Caption: Proposed workflow for the synthesis of Methyl 5-bromo-2-methoxynicotinimidate hydrochloride.
Chemical Reactivity and Stability
Methyl 5-bromo-2-methoxynicotinimidate is expected to exhibit reactivity characteristic of the imidate functional group.
-
Hydrolysis: Imidates are susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding ester (Methyl 5-bromo-2-methoxynicotinate) and ammonia. The stability of related methyl nicotinates in aqueous solutions has been studied, with hydrolysis to the corresponding nicotinic acid being the primary degradation pathway.[4][5][6][7] It is expected that the imidate would be significantly more prone to hydrolysis.
-
Nucleophilic Substitution: The bromine atom on the pyridine ring can participate in nucleophilic aromatic substitution reactions, although the electron-donating nature of the methoxy group may deactivate the ring towards such reactions compared to unsubstituted bromopyridines.
-
Precursor for Heterocycle Synthesis: Imidates are valuable intermediates in the synthesis of various nitrogen-containing heterocycles, such as imidazoles, oxazoles, and triazoles.
Anticipated Spectroscopic Characteristics
While experimental spectra for Methyl 5-bromo-2-methoxynicotinimidate are not available, its key spectroscopic features can be predicted based on its structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show the following signals:
-
Aromatic Protons: Two singlets or doublets in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring.
-
Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to three protons, corresponding to the methoxy group at the 2-position.
-
Imidate O-Methyl Protons: A singlet at approximately δ 3.5-3.8 ppm, integrating to three protons, corresponding to the methyl group of the imidate functionality.
-
Imine Proton (N-H): A broad singlet that could appear over a wide chemical shift range and may be exchangeable with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum would be expected to show eight distinct signals:
-
Pyridine Ring Carbons: Five signals in the aromatic region (δ 110-160 ppm).
-
Imidate Carbon (C=N): A characteristic signal in the range of δ 160-170 ppm.
-
Methoxy Carbon: A signal around δ 55-60 ppm.
-
Imidate O-Methyl Carbon: A signal around δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to display the following characteristic absorption bands:
-
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.
-
C=N Stretch: A sharp absorption band around 1640-1690 cm⁻¹.
-
C-O Stretch: Strong absorptions in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Bands in their characteristic regions.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the mass of the compound. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be observed for the molecular ion and any bromine-containing fragments.
Comparison with Methyl 5-bromo-2-methoxynicotinate
For the purpose of providing context, the known properties of the analogous ester, Methyl 5-bromo-2-methoxynicotinate, are presented below.
| Property | Methyl 5-bromo-2-methoxynicotinate |
| CAS Number | 122433-41-4[8] |
| Molecular Formula | C₈H₈BrNO₃[8] |
| Molecular Weight | 246.06 g/mol [9] |
| Appearance | Cream solid crystalline[5] |
| Stability | Air sensitive[5] |
The primary difference in reactivity lies in the greater susceptibility of the imidate to hydrolysis compared to the ester.
Safety and Handling
As Methyl 5-bromo-2-methoxynicotinimidate is a novel and uncharacterized compound, it should be handled with extreme care. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. A comprehensive risk assessment should be performed before commencing any synthetic work.
For the likely precursor, 5-bromo-2-methoxynicotinonitrile, and the related ester, Methyl 5-bromo-2-methoxynicotinate, standard safety precautions for handling halogenated organic compounds should be followed. Safety data sheets (SDS) for these compounds should be consulted for specific handling and disposal information.
Conclusion
While direct experimental data for Methyl 5-bromo-2-methoxynicotinimidate remains elusive, a comprehensive understanding of its likely properties and behavior can be inferred from established principles of organic chemistry. This guide has outlined its predicted physicochemical properties, a probable synthetic route via the Pinner reaction, its expected reactivity, and anticipated spectroscopic characteristics. It is hoped that this information will provide a solid foundation for researchers and drug development professionals to explore the potential of this and other novel nicotinic acid derivatives. Further experimental investigation is required to validate the predictions made within this guide.
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